4-Aminomethyl-2(1H)-quinolinone 4-Aminomethyl-2(1H)-quinolinone
Brand Name: Vulcanchem
CAS No.: 132973-43-4
VCID: VC21171014
InChI: InChI=1S/C10H10N2O/c11-6-7-5-10(13)12-9-4-2-1-3-8(7)9/h1-5H,6,11H2,(H,12,13)
SMILES: C1=CC=C2C(=C1)C(=CC(=O)N2)CN
Molecular Formula: C10H10N2O
Molecular Weight: 174.2 g/mol

4-Aminomethyl-2(1H)-quinolinone

CAS No.: 132973-43-4

Cat. No.: VC21171014

Molecular Formula: C10H10N2O

Molecular Weight: 174.2 g/mol

* For research use only. Not for human or veterinary use.

4-Aminomethyl-2(1H)-quinolinone - 132973-43-4

Specification

CAS No. 132973-43-4
Molecular Formula C10H10N2O
Molecular Weight 174.2 g/mol
IUPAC Name 4-(aminomethyl)-1H-quinolin-2-one
Standard InChI InChI=1S/C10H10N2O/c11-6-7-5-10(13)12-9-4-2-1-3-8(7)9/h1-5H,6,11H2,(H,12,13)
Standard InChI Key RDXKAGOGKMCTBH-UHFFFAOYSA-N
SMILES C1=CC=C2C(=C1)C(=CC(=O)N2)CN
Canonical SMILES C1=CC=C2C(=C1)C(=CC(=O)N2)CN

Introduction

Structural Characteristics

4-Aminomethyl-2(1H)-quinolinone (C₁₀H₁₀N₂O) is characterized by a quinoline structure with a fused bicyclic system containing a nitrogen atom. The compound features an amino group (-NH₂) attached to a methyl unit at the C-4 position of the quinolinone scaffold . The presence of the 2(1H)-quinolinone moiety provides a lactam functionality that contributes to its biological activities.

Physical and Chemical Properties

The compound exists as a solid at room temperature and exhibits moderate solubility in polar solvents due to the presence of the amino group . This amino functionality acts as a nucleophile, enabling the molecule to participate in various chemical reactions, including nucleophilic substitutions and hydrogen bonding .

Structural Data

The detailed structural information of 4-Aminomethyl-2(1H)-quinolinone is presented in Table 1.

Table 1: Structural Information of 4-Aminomethyl-2(1H)-quinolinone

ParameterValue
Molecular FormulaC₁₀H₁₀N₂O
SMILES NotationC1=CC=C2C(=C1)C(=CC(=O)N2)CN
InChIInChI=1S/C10H10N2O/c11-6-7-5-10(13)12-9-4-2-1-3-8(7)9/h1-5H,6,11H2,(H,12,13)
InChIKeyRDXKAGOGKMCTBH-UHFFFAOYSA-N
Alternative Names4-(aminomethyl)-1H-quinolin-2-one; [(2-Oxo-1,2-dihydroquinolin-4-yl)methyl]amine

Spectroscopic Properties

Mass spectrometry data reveals characteristic m/z values for different adducts of the compound, as shown in Table 2 .

Table 2: Predicted Collision Cross Section Data for Various Adducts

Adductm/zPredicted CCS (Ų)
[M+H]⁺175.08660134.5
[M+Na]⁺197.06854148.3
[M+NH₄]⁺192.11314143.2
[M+K]⁺213.04248141.3
[M-H]⁻173.07204137.1
[M+Na-2H]⁻195.05399141.7
[M]⁺174.07877137.1
[M]⁻174.07987137.1

Synthesis Methods

Several methods have been developed for the synthesis of 4-Aminomethyl-2(1H)-quinolinone and its derivatives. The synthesis typically involves multiple steps, including the construction of the quinolinone core followed by functionalization at the C-4 position.

Quinolinone Core Formation

One approach to forming the quinolinone core structure involves the cyclization of appropriate aniline derivatives with malonic acid derivatives . The general reaction pathway typically includes:

  • Formation of an intermediate Schiff base

  • Cyclization at high temperature (typically around 250°C) to form the 4(1H)-quinolone scaffold

  • Subsequent functionalization to introduce the aminomethyl group at the C-4 position

C-4 Functionalization

Biological Activities

4-Aminomethyl-2(1H)-quinolinone and its derivatives exhibit significant biological activities, particularly anticancer and antibacterial properties.

Anticancer Activity

Research has demonstrated that 4-Aminomethyl-2(1H)-quinolinone derivatives possess notable anticancer potential. In a comprehensive study, several novel derivatives were synthesized and evaluated for their anticancer activities .

Structure-Activity Relationship

The biological activity of 4-Aminomethyl-2(1H)-quinolinone is significantly influenced by structural modifications to the basic scaffold.

Anticancer Activity Modulation

Studies have shown that modifications to the 4-aminomethyl group can substantially alter the anticancer potential of these compounds. While traditional 2-quinolone anticancer agents often require 3-aryl and N-methyl substitutions, 4-Aminomethyl-2(1H)-quinolinone derivatives demonstrate that effective anticancer activity can be achieved without these substituents .

Antibacterial Activity Determinants

For antibacterial activity, the quinolinone scaffold with specific substitution patterns plays a crucial role in the inhibition of bacterial DNA gyrase and topoisomerase IV. The 4-aminomethyl group appears to enhance binding to these target enzymes, particularly in resistant bacterial strains .

Medicinal Chemistry Applications

The unique structural features and biological activities of 4-Aminomethyl-2(1H)-quinolinone make it a valuable scaffold in medicinal chemistry.

Challenges in Development

Despite promising activities, certain challenges have been identified in the development of 4-Aminomethyl-2(1H)-quinolinone-based therapeutics:

  • In vitro safety concerns for certain derivatives

  • Loss of antibacterial activity under acidic conditions (pH 5.8)

  • Need for further optimization to enhance potency and selectivity

Current Research Directions

Research on 4-Aminomethyl-2(1H)-quinolinone continues to evolve, with several promising directions:

Novel Derivative Development

Scientists are exploring various modifications to the basic scaffold to enhance biological activity and address existing limitations. The synthesis of new derivatives with improved safety profiles and maintained efficacy remains a key focus .

Mechanism of Action Studies

Further investigations into the precise mechanisms of action for both anticancer and antibacterial activities are underway. Understanding these mechanisms is crucial for rational drug design and optimization of 4-Aminomethyl-2(1H)-quinolinone derivatives .

Combination Therapy Exploration

Research is also exploring the potential of 4-Aminomethyl-2(1H)-quinolinone derivatives in combination with established anticancer and antibacterial agents to overcome resistance and enhance therapeutic outcomes .

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